RU 59063

Descripción

Propiedades

IUPAC Name |

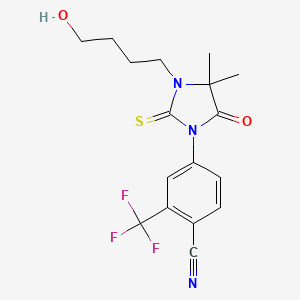

4-[3-(4-hydroxybutyl)-4,4-dimethyl-5-oxo-2-sulfanylideneimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3N3O2S/c1-16(2)14(25)23(15(26)22(16)7-3-4-8-24)12-6-5-11(10-21)13(9-12)17(18,19)20/h5-6,9,24H,3-4,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIDNKDVRTLFETI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=S)N1CCCCO)C2=CC(=C(C=C2)C#N)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50165850 | |

| Record name | RU 59063 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50165850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155180-53-3 | |

| Record name | RU 59063 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155180533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RU 59063 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50165850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RU-59063 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LRS7FXN3G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

RU 59063: A Technical Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

RU 59063 is a non-steroidal selective androgen receptor modulator (SARM) that has played a pivotal role in the development of second-generation antiandrogen therapies. Initially investigated as a potent antiandrogen, subsequent research revealed its dose-dependent androgenic properties. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its interaction with the androgen receptor (AR) and the subsequent downstream signaling events. This document summarizes key quantitative data, outlines detailed experimental protocols for assessing its activity, and provides visual representations of the underlying molecular pathways.

Introduction

This compound, an N-substituted arylthiohydantoin, was first described in 1994.[1] It was derived from the first-generation non-steroidal antiandrogen (NSAA), nilutamide.[1] While it was never marketed for clinical use, its high affinity and selectivity for the androgen receptor made it a critical lead compound in the development of more advanced therapies for prostate cancer, such as enzalutamide and apalutamide.[1] Understanding the molecular interactions and cellular consequences of this compound binding to the AR is crucial for the rational design of next-generation AR-targeted therapeutics.

Quantitative Data: Binding Affinity and Selectivity

This compound exhibits a high binding affinity for the androgen receptor, distinguishing it from first-generation non-steroidal antiandrogens. The following table summarizes the key quantitative metrics of its interaction with the androgen receptor.

| Parameter | Species | Value | Notes | Reference |

| Ki | Human AR | 2.2 nM | Inhibition constant, a measure of binding affinity. | [1] |

| Ka | Human AR | 5.4 nM | Association constant. | [1] |

| Selectivity | Human AR | >1,000-fold | Over other nuclear steroid hormone receptors (PR, ER, GR, MR). | [1] |

| Relative Affinity | Rat AR | Up to 100-fold higher | Compared to flutamide, nilutamide, and bicalutamide. | [1] |

| Relative Affinity | Human AR | 8-fold higher | Compared to testosterone. | [1] |

| Relative Affinity | Human AR | Slightly higher | Compared to dihydrotestosterone (DHT). | [1] |

Mechanism of Action: Signaling Pathways

The mechanism of action of this compound is centered on its direct interaction with the androgen receptor, a ligand-activated transcription factor. Upon binding, it induces a conformational change in the receptor, leading to a cascade of intracellular events that ultimately modulate the transcription of androgen-responsive genes.

Androgen Receptor Activation

The canonical androgen receptor signaling pathway, which is modulated by this compound, is depicted below. In its inactive state, the AR resides in the cytoplasm, complexed with heat shock proteins (HSPs). Binding of an agonist, such as this compound, triggers the dissociation of these HSPs, leading to a conformational change in the AR. This activated receptor then dimerizes and translocates to the nucleus.

Transcriptional Regulation

Once in the nucleus, the this compound-bound AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter and enhancer regions of target genes. This binding recruits a complex of co-regulatory proteins (co-activators or co-repressors) to the transcriptional machinery, leading to either the activation or repression of gene expression. The specific gene targets of the androgen receptor are numerous and play critical roles in various physiological processes, including the growth and survival of prostate cancer cells. Key target genes include Prostate-Specific Antigen (PSA) and Transmembrane Protease, Serine 2 (TMPRSS2).

References

An In-Depth Technical Guide to the Discovery and History of RU 59063

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and pharmacological characterization of RU 59063, a pioneering nonsteroidal androgen receptor (AR) ligand. Initially developed as a high-affinity antiandrogen, subsequent research revealed its potent selective androgen receptor modulator (SARM) properties with dose-dependent androgenic activity. This document details its synthesis, mechanism of action, binding affinity, and the experimental protocols used for its evaluation. Quantitative data are presented in structured tables, and key pathways and workflows are visualized through diagrams to facilitate a deeper understanding of this significant compound in the history of androgen receptor research.

Introduction

This compound, chemically known as 4-[3-(4-hydroxybutyl)-4,4-dimethyl-5-oxo-2-sulfanylideneimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile, is a nonsteroidal compound that emerged from research focused on developing high-affinity ligands for the androgen receptor. First described in 1994 by scientists at Roussel Uclaf, it was initially identified as a potent antiandrogen.[1] However, further investigation revealed its capacity to act as a selective androgen receptor modulator (SARM), exhibiting androgenic effects in a tissue-selective manner.[2]

Derived from the first-generation nonsteroidal antiandrogen (NSAA) nilutamide, this compound represented a significant advancement in the field due to its exceptionally high binding affinity for the AR.[2] This high affinity, coupled with its unique pharmacological profile, has made it a crucial tool for studying AR function and a foundational structure for the development of second-generation NSAAs, including the clinically significant drug enzalutamide.[2] This guide will delve into the technical details of this compound's discovery, its chemical synthesis, and the experimental methodologies used to elucidate its complex pharmacology.

Discovery and Historical Context

The quest for potent and selective androgen receptor antagonists in the late 20th century was driven by the need for more effective treatments for androgen-dependent diseases, primarily prostate cancer. The French pharmaceutical company Roussel Uclaf was a key player in this field, with a strategic focus on developing novel steroidal and nonsteroidal hormone modulators.[3]

The development of this compound was a part of a broader research program aimed at synthesizing N-substituted arylthiohydantoins as a novel class of antiandrogens.[1] The research, published in 1994, highlighted a series of compounds with exceptionally high relative binding affinities for the rat androgen receptor, with this compound being the most potent ligand identified.[1] This discovery was a significant milestone, as this compound displayed a binding affinity that was notably higher than the endogenous androgen testosterone and the first-generation NSAAs like flutamide and nilutamide.[2]

Initially, the focus of in vivo studies was on the antiandrogenic properties of this class of compounds. For instance, a related compound, RU 56187, demonstrated dose-dependent inhibition of the effects of testosterone propionate in animal models.[1] However, the unique characteristic of this compound as a molecule with dose-dependent androgenic activity, a hallmark of SARMs, was a subsequent and pivotal finding.[2] This dual activity profile underscored the complexity of ligand-receptor interactions and opened new avenues for the development of tissue-selective androgenic compounds. The foundational work on this compound and its analogs directly paved the way for the design of more advanced antiandrogens like enzalutamide, which share a similar structural backbone.

Chemical Synthesis

A plausible synthetic route, based on the synthesis of related arylthiohydantoins, would likely involve the following key steps:

-

Synthesis of the Aryl Isothiocyanate Intermediate: The synthesis would begin with the preparation of 4-isothiocyanato-2-(trifluoromethyl)benzonitrile from the corresponding aniline derivative.

-

Synthesis of the Amino Acid Derivative: The second key intermediate would be an amino acid derivative containing the 4-hydroxybutyl side chain.

-

Cyclization to form the Thiohydantoin Core: The aryl isothiocyanate and the amino acid derivative would then be reacted together, likely in the presence of a coupling agent, to form the thiohydantoin ring structure.

The following diagram illustrates a generalized synthetic pathway for arylthiohydantoins, which is conceptually applicable to the synthesis of this compound.

References

RU 59063 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

RU 59063 is a non-steroidal androgen receptor (AR) ligand that has played a pivotal role in the development of selective androgen receptor modulators (SARMs).[1] Initially investigated as a potent antiandrogen, subsequent research revealed its dose-dependent androgenic activity, albeit with lower efficacy than dihydrotestosterone (DHT).[1] As an N-substituted arylthiohydantoin, this compound was derived from the first-generation non-steroidal antiandrogen (NSAA), nilutamide. It has since served as a foundational scaffold for the development of second-generation NSAAs, including enzalutamide and apalutamide.[1] This technical guide provides an in-depth overview of the chemical structure, properties, and biological activity of this compound.

Chemical Structure and Properties

This compound is chemically identified as 4-[3-(4-Hydroxybutyl)-4,4-dimethyl-5-oxo-2-sulfanylideneimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile.[1] Its chemical structure and key identifiers are presented below.

Chemical Structure

References

The Function of RU 59063: A Technical Guide for Researchers

An In-depth Examination of a High-Affinity Nonsteroidal Androgen Receptor Ligand

Abstract

RU 59063 is a synthetically derived, nonsteroidal N-substituted arylthiohydantoin that has been pivotal in the study of androgen receptor (AR) biology and the development of related therapeutic agents. Initially investigated as a potent antiandrogen, subsequent research has elucidated its function as a selective androgen receptor modulator (SARM), exhibiting dose-dependent androgenic activity.[1][2] Its high affinity and specificity for the AR have made it a valuable tool in preclinical research, particularly in the context of prostate cancer and other androgen-dependent conditions. This technical guide provides a comprehensive overview of the function of this compound, including its mechanism of action, quantitative binding and activity data, and detailed experimental protocols for its characterization.

Introduction

First described in 1994, this compound emerged from research aimed at developing novel nonsteroidal antiandrogens.[1] It is a derivative of the first-generation nonsteroidal antiandrogen, nilutamide.[1] While it was never commercialized, this compound served as a foundational compound for the development of second-generation nonsteroidal antiandrogens such as enzalutamide.[1] The key characteristic of this compound is its high binding affinity and remarkable selectivity for the androgen receptor over other nuclear steroid hormone receptors.[1]

Mechanism of Action

This compound functions as a ligand for the androgen receptor, a member of the nuclear receptor superfamily that acts as a ligand-dependent transcription factor. The binding of this compound to the AR initiates a conformational change in the receptor, leading to its translocation to the nucleus, dimerization, and subsequent binding to androgen response elements (AREs) on target genes. This interaction modulates the transcription of androgen-responsive genes.

Initially, this compound was characterized by its antiandrogenic activity.[2] However, further studies revealed a more complex pharmacological profile, demonstrating dose-dependent androgenic (agonist) effects, albeit with lower efficacy compared to the natural androgen, dihydrotestosterone (DHT).[1] This dual agonist/antagonist activity is the hallmark of a selective androgen receptor modulator (SARM). The tissue-selective effects of SARMs are thought to arise from differential recruitment of co-activator and co-repressor proteins to the AR-ligand complex in different cell types.

References

The High-Affinity Interaction of RU 59063 with the Androgen Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

RU 59063, a nonsteroidal compound, has garnered significant interest within the scientific community for its potent interaction with the androgen receptor (AR). Initially investigated as a potential antiandrogen, subsequent research has revealed a more complex pharmacological profile, exhibiting both antagonistic and partial agonist activities. This dual nature, combined with its high binding affinity, makes this compound a valuable tool for studying androgen receptor function and a foundational structure for the development of next-generation selective androgen receptor modulators (SARMs).[1] This technical guide provides an in-depth overview of the binding affinity of this compound to the androgen receptor, detailed experimental protocols for its characterization, and an exploration of its impact on AR-mediated signaling pathways.

Data Presentation: Binding Affinity of this compound

The affinity of this compound for the androgen receptor has been quantified using various binding assays, yielding key metrics such as the inhibition constant (Ki) and the association constant (Ka). These values consistently demonstrate a high-affinity interaction, surpassing that of many endogenous and synthetic androgens.

| Parameter | Receptor Species | Value | Reference Compound | Relative Affinity |

| Ki | Human | 2.2 nM[1] | Testosterone | 8-fold higher affinity than testosterone for human AR.[1] |

| Ka | Human | 5.4 nM[1] | Dihydrotestosterone (DHT) | Slightly higher affinity than DHT.[1] |

| Ki | Rat | 0.71 nM[2] | Flutamide, Nilutamide, Bicalutamide | Up to 100-fold higher affinity for the rat AR than first-generation NSAAs.[1] |

Table 1: Quantitative Binding Affinity Data for this compound to the Androgen Receptor

Experimental Protocols: Determining Binding Affinity

The determination of this compound's binding affinity for the androgen receptor is typically achieved through competitive radioligand binding assays. The following protocol provides a detailed methodology for conducting such an assay.

Protocol: Competitive Radioligand Binding Assay for Androgen Receptor

1. Materials and Reagents:

-

Receptor Source: Cytosol extract from rat ventral prostate or cells engineered to express the human androgen receptor (e.g., LNCaP cells).[3]

-

Radioligand: [³H]-R1881 (Metribolone), a high-affinity synthetic androgen.

-

Competitor: this compound.

-

Assay Buffer: Tris-EDTA-Dithiothreitol-Glycerol (TEDG) buffer, pH 7.4.

-

Wash Buffer: Ice-cold buffer, typically the same as the assay buffer.

-

Scintillation Cocktail: A solution for detecting radioactive decay.

-

96-well Filter Plates: With glass fiber filters.

-

Plate Reader: Scintillation counter.

2. Procedure:

-

Receptor Preparation:

-

For rat prostate cytosol: Homogenize ventral prostates from castrated rats in ice-cold TEDG buffer. Centrifuge the homogenate at high speed to pellet cellular debris, and collect the supernatant (cytosol).[3]

-

For cell lysates: Culture LNCaP cells and harvest. Lyse the cells in a suitable lysis buffer containing protease inhibitors. Centrifuge to remove insoluble material.

-

-

Assay Setup:

-

In a 96-well plate, add a fixed concentration of the radioligand ([³H]-R1881, typically at or below its Kd for the AR).

-

Add increasing concentrations of the unlabeled competitor, this compound, to different wells. Include control wells with no competitor (total binding) and wells with a high concentration of a known AR ligand to determine non-specific binding.

-

Add the receptor preparation to each well.

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold. This traps the receptor-ligand complexes on the filter while unbound ligand passes through.

-

Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Detection:

-

Dry the filter plate.

-

Add scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding counts from all other measurements.

-

Plot the percentage of specific binding as a function of the log concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Visualization of Signaling Pathways and Workflows

Androgen Receptor Signaling Pathway Modulation by this compound

The binding of an agonist to the androgen receptor initiates a conformational change, dissociation from heat shock proteins (HSPs), dimerization, and translocation to the nucleus. Inside the nucleus, the AR-ligand complex binds to Androgen Response Elements (AREs) on the DNA, leading to the recruitment of co-activators and subsequent transcription of target genes. As a compound with both antagonistic and partial agonist properties, this compound can modulate this pathway in a complex manner. In some contexts, it can act as an antagonist by preventing the recruitment of co-activators. In others, its partial agonist activity may lead to the recruitment of a different set of co-regulators, resulting in a distinct pattern of gene expression compared to full agonists like DHT.[4][5]

References

- 1. RU-59063 - Wikipedia [en.wikipedia.org]

- 2. Design, synthesis, and pharmacological characterization of 4-[4, 4-dimethyl-3-(4-hydroxybutyl)-5-oxo-2-thioxo-1-imidazolidinyl]- 2-iodobenzonitrile as a high-affinity nonsteroidal androgen receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. Small Molecule Mediated Degradation of the Androgen Receptor Through Hydrophobic Tagging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of Androgen Receptor Agonist- and Antagonist-Mediated Cellular Senescence in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Unfulfilled Promise of a Potent Androgen Receptor Ligand: A Technical Overview of RU 59063

For Researchers, Scientists, and Drug Development Professionals

RU 59063, an N-substituted arylthiohydantoin, emerged in 1994 as a potent nonsteroidal androgen receptor (AR) modulator.[1] Initially investigated as a high-affinity antiandrogen, subsequent research revealed its nature as a selective androgen receptor modulator (SARM) with dose-dependent androgenic activity.[1] Despite its promising in vitro profile, this compound was never marketed, and consequently, a comprehensive public record of its clinical pharmacokinetics is unavailable. This guide synthesizes the existing preclinical data on the pharmacodynamics of this compound, providing a detailed look at its interaction with the androgen receptor and the subsequent signaling cascade.

Pharmacodynamics: High-Affinity and Selective Androgen Receptor Binding

The primary mechanism of action of this compound is its high-affinity binding to the androgen receptor. This interaction has been quantified in several preclinical studies, demonstrating its potent and selective nature.

| Parameter | Value | Species/System | Reference |

| Ki (Inhibition Constant) | 2.2 nM | Human Androgen Receptor | [1] |

| Ka (Association Constant) | 5.4 nM | Human Androgen Receptor | [1] |

| Relative Binding Affinity (vs. Testosterone) | 8-fold higher | Human Androgen Receptor | [1] |

| Relative Binding Affinity (vs. Testosterone) | 3-fold higher | Rat Androgen Receptor | [1] |

| Selectivity | >1,000-fold for AR over other steroid hormone receptors (PR, ER, GR, MR) | Not Specified | [1] |

Table 1: In Vitro Binding Affinity of this compound for the Androgen Receptor

A structurally related compound, 4-[4,4-dimethyl-3-(4-hydroxybutyl)-5-oxo-2-thioxo-1-imidazolidinyl]-2-iodobenzonitrile (DTIB), where the trifluoromethyl group of this compound is replaced with iodine, exhibited a subnanomolar binding affinity (Ki = 0.71 ± 0.22 nM) for the rat androgen receptor.[2]

Experimental Protocol: Androgen Receptor Competitive Binding Assay

While the specific protocol used to determine the binding affinity of this compound is not publicly detailed, the following represents a standard, comprehensive methodology for a competitive binding assay to determine a compound's affinity for the androgen receptor using a radioligand.

Objective: To determine the in vitro binding affinity of a test compound (e.g., this compound) for the androgen receptor by measuring its ability to displace a radiolabeled androgen.

Materials:

-

Test Compound: this compound

-

Radioligand: [3H]-R1881 (Metribolone), a high-affinity synthetic androgen.

-

Androgen Receptor Source: Cytosolic fraction from rat ventral prostate tissue or recombinant human androgen receptor.

-

Buffers and Reagents:

-

Tris-EDTA-Dithiothreitol-Glycerol (TEDG) buffer

-

Dextran-coated charcoal (DCC) suspension

-

Scintillation cocktail

-

-

Equipment:

-

Homogenizer

-

Refrigerated centrifuge

-

Scintillation counter

-

Incubator

-

Procedure:

-

Preparation of Androgen Receptor Cytosol:

-

Ventral prostates are excised from castrated male rats (to reduce endogenous androgen levels).

-

The tissue is homogenized in ice-cold TEDG buffer.

-

The homogenate is centrifuged at high speed to pellet cellular debris, and the resulting supernatant (cytosol containing the AR) is collected.

-

-

Competitive Binding Assay:

-

A series of dilutions of the test compound (this compound) are prepared.

-

In reaction tubes, a fixed concentration of [3H]-R1881 and the androgen receptor preparation are incubated with varying concentrations of the unlabeled test compound.

-

Control tubes are included for total binding (no competitor) and non-specific binding (excess unlabeled testosterone).

-

The tubes are incubated to allow the binding to reach equilibrium.

-

-

Separation of Bound and Free Radioligand:

-

Dextran-coated charcoal is added to the tubes to adsorb the unbound [3H]-R1881.

-

The tubes are centrifuged to pellet the charcoal, leaving the AR-bound [3H]-R1881 in the supernatant.

-

-

Quantification:

-

An aliquot of the supernatant is mixed with a scintillation cocktail.

-

The radioactivity is measured using a scintillation counter.

-

-

Data Analysis:

-

The amount of specifically bound radioligand is calculated by subtracting the non-specific binding from the total binding.

-

The data is plotted as the percentage of specific binding versus the log concentration of the test compound.

-

The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve.

-

The Ki (inhibition constant) is calculated from the IC50 using the Cheng-Prusoff equation.

-

Pharmacokinetics: A Data Gap

A thorough review of publicly available scientific literature reveals a lack of quantitative pharmacokinetic data for this compound. Parameters such as maximum plasma concentration (Cmax), time to maximum concentration (Tmax), elimination half-life (t1/2), and bioavailability have not been reported. This absence of data is likely due to the discontinuation of its development before extensive clinical trials were conducted.

Androgen Receptor Signaling Pathway

This compound, as an androgen receptor agonist, initiates the canonical androgen signaling pathway. The binding of this compound to the androgen receptor in the cytoplasm induces a conformational change, leading to the dissociation of heat shock proteins. The activated receptor-ligand complex then translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on the DNA. This binding event recruits co-regulators and initiates the transcription of androgen-responsive genes, ultimately leading to a physiological response.

Conclusion

This compound is a potent and selective nonsteroidal androgen receptor modulator with high binding affinity. While its preclinical pharmacodynamic profile demonstrated significant promise, the lack of publicly available pharmacokinetic data highlights its discontinued development. The information presented in this guide provides a comprehensive overview of the known scientific data regarding this compound, offering valuable insights for researchers in the field of androgen receptor modulation and drug development. Further investigation into the structure-activity relationships of this compound and its analogs could inform the design of future SARM-based therapeutics.

References

The Evolving Landscape of Androgen Receptor Modulation: A Technical Guide to RU 59063 and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

RU 59063, a nonsteroidal N-substituted arylthiohydantoin, represents a pivotal molecule in the study of androgen receptor (AR) biology and the development of therapeutics for androgen-dependent pathologies. Initially characterized as a high-affinity AR ligand with potent antiandrogenic activity, subsequent research has revealed a more complex pharmacological profile, including dose-dependent androgenic effects. This technical guide provides an in-depth exploration of this compound and its derivative compounds, offering a comprehensive resource on their synthesis, mechanism of action, structure-activity relationships, and the experimental methodologies used for their characterization. The evolution of this compound into second-generation nonsteroidal antiandrogens, such as enzalutamide, underscores its significance in the ongoing quest for more effective and specific AR modulators for conditions like prostate cancer.

Introduction

The androgen receptor (AR), a ligand-activated transcription factor, plays a crucial role in the development and maintenance of male secondary sexual characteristics and the progression of prostate cancer. The discovery of nonsteroidal antiandrogens provided a new therapeutic avenue to counteract the effects of androgens. This compound emerged as a prototype in this class, exhibiting exceptionally high binding affinity for the AR.[1] This document serves as a technical guide for researchers, delving into the core scientific data and methodologies surrounding this compound and its chemical offspring.

Core Compound Profile: this compound

This compound, chemically known as 4-[3-(4-Hydroxybutyl)-4,4-dimethyl-5-oxo-2-sulfanylideneimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile, was first described in 1994.[2] It is an N-substituted arylthiohydantoin derived from the first-generation nonsteroidal antiandrogen, nilutamide.[2] While initially considered a potent antiandrogen, further studies revealed dose-dependent androgenic activity, classifying it as a selective androgen receptor modulator (SARM).[2]

Physicochemical Properties

| Property | Value |

| IUPAC Name | 4-[3-(4-Hydroxybutyl)-4,4-dimethyl-5-oxo-2-sulfanylideneimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile |

| Molecular Formula | C17H18F3N3O2S |

| Molar Mass | 385.41 g·mol−1 |

| CAS Number | 155180-53-3 |

Pharmacological Data

This compound is distinguished by its high affinity and selectivity for the androgen receptor.

| Parameter | Value | Species/Assay | Reference |

| Ki | 2.2 nM | Human AR | [2] |

| Ka | 5.4 nM | Human AR | [2] |

| Selectivity | >1,000-fold vs. PR, ER, GR, MR | Human Receptors | [2] |

| Relative Binding Affinity | 3-fold higher than testosterone | Rat AR | [2] |

| Relative Binding Affinity | 8-fold higher than testosterone | Human AR | [2] |

| Plasma Protein Binding | No specific binding | Human Plasma | [2] |

Synthesis of this compound and Derivatives

The synthesis of this compound and its thiohydantoin analogs generally follows a convergent strategy involving the preparation of a substituted aniline precursor and an isothiocyanate, followed by their condensation and cyclization.

General Synthetic Scheme

A common approach involves the reaction of an α-amino acid ester with an aldehyde, followed by reduction of the resulting imine. The subsequent addition of an isothiocyanate leads to the formation of the 2-thiohydantoin ring system.

Detailed Experimental Protocol (Exemplary)

This protocol is a composite representation based on typical syntheses of N-substituted arylthiohydantoins.

Step 1: Synthesis of the N-substituted α-aminonitrile

-

To a solution of the desired aniline (1.0 eq) in a suitable solvent (e.g., acetic acid), add the corresponding ketone or aldehyde (1.2 eq) and potassium cyanide (1.2 eq).

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Extract the product with an organic solvent (e.g., ethyl acetate) and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aminonitrile.

Step 2: Synthesis of the Isothiocyanate

-

Dissolve the substituted aniline (1.0 eq) in a mixture of dichloromethane and water.

-

Add thiophosgene (1.1 eq) dropwise at 0°C.

-

Stir the reaction vigorously at room temperature for 2-4 hours.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate under reduced pressure to obtain the isothiocyanate.

Step 3: Formation of the Thiohydantoin

-

Dissolve the aminonitrile (1.0 eq) and the isothiocyanate (1.0 eq) in a polar aprotic solvent (e.g., DMF).

-

Heat the mixture to 80-100°C and stir for 12-24 hours.

-

Cool the reaction to room temperature and pour into water.

-

Collect the precipitate by filtration, wash with water, and dry.

-

Purify the crude product by column chromatography or recrystallization.

Mechanism of Action and Signaling Pathways

This compound and its derivatives exert their effects by directly binding to the ligand-binding domain (LBD) of the androgen receptor. The nature of this interaction determines whether the compound acts as an agonist, antagonist, or partial agonist/antagonist.

Androgen Receptor Signaling: Agonist vs. Antagonist

Upon binding of an agonist like dihydrotestosterone (DHT) or, to some extent, this compound, the AR undergoes a conformational change. This leads to the dissociation of heat shock proteins (HSPs), dimerization, nuclear translocation, and binding to androgen response elements (AREs) on DNA, ultimately activating gene transcription. Antagonists, on the other hand, bind to the AR LBD but induce a different conformational change that prevents or interferes with these downstream events.

Structure-Activity Relationship (SAR) and Derivative Development

The development of derivatives from the this compound scaffold has been a key strategy in identifying compounds with improved pharmacological profiles, such as pure antagonism and better oral bioavailability. This led to the discovery of second-generation antiandrogens like enzalutamide.

Key Structural Modifications

Systematic modifications of the this compound structure have provided valuable insights into the features required for high-affinity binding and antagonist activity. Key areas of modification include the N-aryl ring, the thiohydantoin core, and the side chain at the N3 position.

From this compound to Enzalutamide

Enzalutamide (formerly MDV3100) was developed through structural optimization of the this compound scaffold.[3] It exhibits a significantly higher binding affinity for the AR than first-generation antiandrogens and functions as a pure antagonist.[3]

Experimental Protocols for In Vitro Characterization

The biological activity of this compound derivatives is typically assessed using a battery of in vitro assays.

Androgen Receptor Competitive Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.

Protocol Outline:

-

Preparation of AR source: Cytosol from rat prostate or recombinant human AR.

-

Incubation: Incubate the AR preparation with a fixed concentration of a radiolabeled ligand (e.g., [3H]-R1881) and varying concentrations of the test compound.

-

Separation: Separate bound from free radioligand using methods like dextran-coated charcoal or filtration.

-

Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Data Analysis: Determine the IC50 (concentration of test compound that inhibits 50% of radioligand binding) and calculate the Ki (inhibition constant).

AR Cotransfection and Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate or inhibit AR-mediated gene transcription.

Protocol Outline:

-

Cell Culture: Culture a suitable cell line (e.g., PC-3, HEK293) that lacks endogenous AR.

-

Transfection: Cotransfect the cells with two plasmids: one expressing the human AR and another containing a reporter gene (e.g., luciferase) under the control of an ARE-driven promoter.

-

Treatment: Treat the transfected cells with varying concentrations of the test compound, alone (for agonist activity) or in the presence of a known agonist (for antagonist activity).

-

Cell Lysis and Assay: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).

-

Data Analysis: Determine the EC50 (for agonists) or IC50 (for antagonists).

Conclusion

This compound and its derivatives have been instrumental in advancing our understanding of androgen receptor function and in the development of novel therapeutics for prostate cancer and other androgen-related disorders. The journey from the discovery of this compound to the clinical success of enzalutamide highlights the power of medicinal chemistry and rational drug design in targeting the AR. This technical guide provides a foundational resource for researchers in the field, summarizing key data and methodologies to facilitate further innovation in the modulation of androgen receptor signaling.

References

In Vitro Profile of RU 59063: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

RU 59063 is a nonsteroidal androgen receptor (AR) ligand that has played a pivotal role in the development of selective androgen receptor modulators (SARMs). Initially investigated as a potent antiandrogen, subsequent research revealed its dose-dependent androgenic activity, albeit with lower efficacy than the natural androgen dihydrotestosterone (DHT).[1] This technical guide provides an in-depth overview of the in vitro studies characterizing this compound, focusing on its binding affinity for the androgen receptor and its activity in cell-based functional assays. Detailed experimental protocols and visual representations of key pathways are included to support researchers in the field of androgen receptor modulation.

Data Presentation

Table 1: Androgen Receptor Binding Affinity of this compound and Reference Compounds

| Compound | Receptor Source | Radioligand | Kᵢ (nM) | Relative Binding Affinity (RBA) | Reference |

| This compound | Human AR | [³H]-Metribolone (R1881) | 2.2 | 800% vs. Testosterone | [1] |

| This compound | Rat AR | [³H]-Metribolone (R1881) | - | 300% vs. Testosterone | [1] |

| Testosterone | Rat AR | [³H]-Metribolone (R1881) | - | 100% | [1] |

| Dihydrotestosterone (DHT) | Human AR | [³H]-Metribolone (R1881) | ~2 | - | [1] |

| Metribolone (R1881) | Human AR | [³H]-Metribolone (R1881) | ~2 | - | [1] |

| Flutamide | Rat AR | [³H]-Metribolone (R1881) | - | <1% vs. Testosterone | [1] |

| Nilutamide | Rat AR | [³H]-Metribolone (R1881) | - | <1% vs. Testosterone | [1] |

| Bicalutamide | Rat AR | [³H]-Metribolone (R1881) | - | <1% vs. Testosterone | [1] |

Note: Kᵢ (Inhibition constant) is a measure of binding affinity. A lower Kᵢ indicates a higher binding affinity. RBA is expressed relative to testosterone.

Table 2: Selectivity of this compound for the Androgen Receptor

| Steroid Receptor | Binding Affinity |

| Progesterone Receptor (PR) | >1000-fold lower than for AR |

| Estrogen Receptor (ER) | >1000-fold lower than for AR |

| Glucocorticoid Receptor (GR) | >1000-fold lower than for AR |

| Mineralocorticoid Receptor (MR) | >1000-fold lower than for AR |

Data from in vitro competitive binding assays.[1]

Experimental Protocols

Androgen Receptor Competitive Binding Assay

This protocol outlines a method to determine the binding affinity of a test compound, such as this compound, for the androgen receptor.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) of a test compound for the androgen receptor.

Materials:

-

Androgen Receptor Source: Cytosol from rat ventral prostate or recombinant human androgen receptor.

-

Radioligand: [³H]-Metribolone (R1881) or [³H]-Dihydrotestosterone ([³H]-DHT).

-

Test Compound: this compound.

-

Reference Compound: Unlabeled Testosterone or DHT.

-

Assay Buffer (TEG): Tris-HCl (pH 7.4), EDTA, and glycerol.

-

Dextran-Coated Charcoal (DCC): To separate bound from free radioligand.

-

Scintillation Cocktail.

-

Scintillation Counter.

Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of the test compound (this compound) and the reference compound in the assay buffer.

-

Prepare a working solution of the radioligand at a concentration near its Kd value.

-

Prepare the androgen receptor-containing cytosol at a concentration that provides a sufficient signal-to-noise ratio.

-

-

Assay Incubation:

-

In microcentrifuge tubes, combine the androgen receptor preparation, the radioligand, and varying concentrations of the test compound or reference compound.

-

Include control tubes for total binding (receptor + radioligand) and non-specific binding (receptor + radioligand + a high concentration of unlabeled reference compound).

-

Incubate the mixture at 4°C for 18-24 hours to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Add dextran-coated charcoal suspension to each tube to adsorb the free radioligand.

-

Incubate on ice for 10-15 minutes.

-

Centrifuge the tubes to pellet the charcoal.

-

-

Quantification of Radioactivity:

-

Transfer the supernatant (containing the receptor-bound radioligand) to scintillation vials.

-

Add scintillation cocktail to each vial.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value from the resulting sigmoidal curve.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

AR-Mediated Transcriptional Activation Assay (Reporter Gene Assay)

This protocol describes a cell-based assay to evaluate the functional activity of this compound as an androgen receptor agonist or antagonist.

Objective: To determine the ability of this compound to induce or inhibit androgen receptor-mediated gene transcription.

Materials:

-

Cell Line: A suitable mammalian cell line that does not endogenously express the androgen receptor, such as CV-1 (monkey kidney fibroblast) cells.

-

Expression Vector: A plasmid containing the full-length human androgen receptor cDNA (pCMV-hAR).

-

Reporter Vector: A plasmid containing a luciferase reporter gene driven by an androgen-responsive promoter, such as the mouse mammary tumor virus (MMTV) promoter (pMMTV-Luc).

-

Transfection Reagent: Lipofectamine or a similar lipid-based transfection reagent.

-

Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), charcoal-stripped to remove endogenous steroids.

-

Test Compound: this compound.

-

Reference Agonist: Dihydrotestosterone (DHT).

-

Reference Antagonist: Bicalutamide or Flutamide.

-

Luciferase Assay Reagent.

-

Luminometer.

Procedure:

-

Cell Culture and Transfection:

-

Culture CV-1 cells in DMEM with 10% charcoal-stripped FBS.

-

Seed the cells into 96-well plates.

-

Co-transfect the cells with the AR expression vector and the MMTV-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's protocol.

-

-

Compound Treatment:

-

After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of the test compound (this compound).

-

For agonist testing, treat the cells with this compound alone.

-

For antagonist testing, co-treat the cells with a fixed concentration of DHT (e.g., its EC₅₀) and varying concentrations of this compound.

-

Include appropriate vehicle controls, a positive control (DHT), and a reference antagonist control.

-

Incubate the cells for another 24-48 hours.

-

-

Luciferase Assay:

-

Lyse the cells and add the luciferase assay reagent to each well.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration to account for variations in transfection efficiency and cell number.

-

For agonist activity, plot the normalized luciferase activity against the logarithm of the this compound concentration to determine the EC₅₀ (half-maximal effective concentration) and the maximal efficacy.

-

For antagonist activity, plot the percentage of inhibition of DHT-induced luciferase activity against the logarithm of the this compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration).

-

Mandatory Visualizations

Androgen Receptor Signaling Pathway

Caption: Canonical androgen receptor signaling pathway activated by this compound.

Experimental Workflow for Androgen Receptor Competitive Binding Assay

Caption: Workflow for determining the binding affinity of this compound to the androgen receptor.

Experimental Workflow for AR-Mediated Transcriptional Activation Assay

References

RU 59063: A Technical Whitepaper on a Pivotal Androgen Receptor Ligand in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

RU 59063, a nonsteroidal N-substituted arylthiohydantoin, has played a significant, albeit complex, role in the landscape of cancer research, particularly in the context of prostate cancer. Initially developed as a high-affinity antiandrogen, subsequent investigations revealed its dose-dependent partial agonist activity at the androgen receptor (AR). This dual character has made this compound a valuable tool for dissecting the intricacies of AR signaling and has served as a foundational scaffold for the development of second-generation antiandrogens, such as enzalutamide. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative binding data, detailed experimental protocols, and visualization of relevant biological pathways and experimental workflows.

Core Concepts and Mechanism of Action

This compound is a selective androgen receptor modulator (SARM) that binds with high affinity to the ligand-binding domain (LBD) of the androgen receptor.[1] Unlike endogenous androgens such as testosterone and dihydrotestosterone (DHT), this compound is not a steroid. Its binding to the AR can elicit both antagonistic and agonistic responses, depending on the cellular context and the concentration of the compound.[1]

As an antagonist, this compound competitively inhibits the binding of endogenous androgens to the AR, thereby preventing the conformational changes required for receptor activation, nuclear translocation, and subsequent transcription of androgen-responsive genes, such as prostate-specific antigen (PSA). However, at certain concentrations, this compound can induce a conformational change in the AR that allows for partial activation of downstream signaling pathways, demonstrating its partial agonist properties.[1][2] This dual activity has been instrumental in studying the nuanced regulation of the AR signaling cascade.

The chemical structure of this compound, 4-[3-(4-hydroxybutyl)-4,4-dimethyl-5-oxo-2-sulfanylideneimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile, served as the chemical backbone for the design of more potent and purely antagonistic second-generation antiandrogens.[1]

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing a comparative overview of its binding affinity and activity.

Table 1: Androgen Receptor Binding Affinity of this compound

| Parameter | Value | Species/System | Reference |

| Ki | 2.2 nM | Human Androgen Receptor | [1] |

| Ka | 5.4 nM | Human Androgen Receptor | [1] |

| Relative Binding Affinity (RBA) | 3 times that of testosterone | Rat Androgen Receptor | [3] |

| Relative Binding Affinity (RBA) | 8 times that of testosterone | Human Androgen Receptor | [1] |

| Relative Binding Affinity (RBA) | Up to 100 times that of flutamide, nilutamide, and bicalutamide | Rat Androgen Receptor | [1] |

Table 2: Comparative IC50 Values of Antiandrogens in LNCaP Prostate Cancer Cells

| Compound | IC50 (nM) | Notes | Reference |

| Bicalutamide | 160 | Androgen-dependent cell line | [4] |

| Enzalutamide | 21.4 - 26 | Androgen-dependent cell line | [4] |

| Apalutamide | 200 | In the presence of 0.45 nM testosterone | [4] |

| Darolutamide | 26 | In the presence of 0.45 nM testosterone | [4] |

Signaling Pathway

This compound directly targets the androgen receptor signaling pathway, a critical driver of prostate cancer cell growth and survival. The following diagram illustrates the canonical AR signaling pathway and the point of intervention for this compound.

References

- 1. RU-59063 - Wikipedia [en.wikipedia.org]

- 2. Small Molecule Mediated Degradation of the Androgen Receptor Through Hydrophobic Tagging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Non-steroidal antiandrogens: synthesis and biological profile of high-affinity ligands for the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

In-Depth Technical Guide: Cellular Effects of RU 59063 Treatment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular effects of RU 59063, a nonsteroidal androgen receptor (AR) ligand. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of its mechanism of action, cellular consequences, and the experimental methodologies employed in its study.

Core Concepts: this compound and the Androgen Receptor

This compound is a synthetic, nonsteroidal molecule that exhibits high-affinity binding to the androgen receptor. Initially investigated as a potential antiandrogen, subsequent research has revealed a more complex pharmacological profile, classifying it as a selective androgen receptor modulator (SARM) with dose-dependent androgenic activity. Its primary cellular target is the androgen receptor, a ligand-activated transcription factor crucial for the development and maintenance of male reproductive tissues and implicated in the progression of prostate cancer.

The androgen receptor signaling pathway is a cornerstone of prostate cancer cell growth and survival. Upon binding to androgens like dihydrotestosterone (DHT), the AR undergoes a conformational change, translocates to the nucleus, and regulates the transcription of a host of target genes responsible for cell proliferation and survival. Disruption of this pathway is a key therapeutic strategy in prostate cancer treatment.

Quantitative Data on this compound's Cellular Effects

The following table summarizes the key quantitative data regarding the interaction of this compound with the androgen receptor.

| Parameter | Value | Cell Line/System | Citation |

| Binding Affinity (Ki) | 2.2 nM | Human Androgen Receptor | [1] |

| Association Constant (Ka) | 5.4 nM | Human Androgen Receptor | [1] |

| Relative Binding Affinity | 8-fold higher than testosterone | Human Androgen Receptor | [1] |

| Relative Binding Affinity | Up to 100-fold higher than flutamide, nilutamide, and bicalutamide | Rat Androgen Receptor | [1] |

Note: Extensive searches for specific IC50 values of this compound on the viability of common prostate cancer cell lines (LNCaP, PC-3, DU-145) did not yield precise figures in the available literature. The inhibitory concentration is highly dependent on the specific cell line and experimental conditions.

Signaling Pathways Modulated by this compound

This compound exerts its cellular effects primarily through the modulation of the androgen receptor signaling pathway.

Classical Androgen Receptor Signaling

The canonical pathway involves the binding of this compound to the cytoplasmic AR, leading to its nuclear translocation, dimerization, and binding to Androgen Response Elements (AREs) on target genes. This interaction can either activate or inhibit gene transcription, depending on the cellular context. In castration-resistant prostate cancer (CRPC) cells, this compound has been shown to act as an agonist, increasing the expression of AR target genes such as FKBP5, PMEPA1, and NKX3.1.

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of this compound's cellular effects. Below are representative protocols for key experiments.

Androgen Receptor Competitive Binding Assay

This assay is used to determine the binding affinity of this compound to the androgen receptor.

Materials:

-

Recombinant human androgen receptor protein

-

Radiolabeled androgen (e.g., [³H]-Mibolerone)

-

This compound

-

Assay buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT)

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Prepare a series of dilutions of this compound.

-

In a multi-well plate, combine the recombinant AR protein, a fixed concentration of the radiolabeled androgen, and the different concentrations of this compound.

-

Incubate the plate to allow the binding to reach equilibrium.

-

Separate the bound from the unbound radioligand using a method such as filtration or dextran-coated charcoal.

-

Add scintillation fluid to the wells containing the bound radioligand.

-

Measure the radioactivity in each well using a scintillation counter.

-

The concentration of this compound that inhibits 50% of the specific binding of the radiolabeled androgen (IC50) is determined. The Ki value can then be calculated using the Cheng-Prusoff equation.

Cell Viability/Proliferation Assay (MTT Assay)

This assay measures the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

Prostate cancer cell lines (e.g., LNCaP, PC-3, DU-145)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Seed the prostate cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound and a vehicle control.

-

Incubate the cells for a specified period (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

-

Add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value can be determined from the dose-response curve.

AR-Mediated Reporter Gene Assay

This assay quantifies the ability of this compound to activate or inhibit AR-mediated gene transcription.

Materials:

-

Prostate cancer cell line (e.g., LNCaP or a cell line co-transfected with AR and a reporter plasmid)

-

Reporter plasmid containing an Androgen Response Element (ARE) driving a reporter gene (e.g., luciferase)

-

Transfection reagent

-

This compound

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

If using a non-AR expressing cell line, co-transfect the cells with an AR expression vector and the ARE-reporter plasmid. For cell lines like LNCaP that endogenously express AR, only the reporter plasmid is needed.

-

Seed the transfected cells in a multi-well plate.

-

Treat the cells with various concentrations of this compound and appropriate controls (e.g., vehicle, known agonist like DHT, known antagonist like bicalutamide).

-

Incubate for a period sufficient to allow for gene expression (e.g., 24 hours).

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a luminometer.

-

The change in reporter gene activity in response to this compound treatment indicates its effect on AR transcriptional activity.

Western Blotting for AR Target Proteins

This technique is used to assess the effect of this compound on the expression levels of specific proteins downstream of AR signaling.

Materials:

-

Prostate cancer cells

-

This compound

-

Lysis buffer

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-AR, anti-PSA, anti-FKBP5, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound for the desired time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the protein of interest.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Add a chemiluminescent substrate and capture the signal using an imaging system.

-

Analyze the band intensities to determine the relative protein expression levels, normalizing to a loading control like β-actin.

Conclusion

This compound is a valuable tool for studying the androgen receptor signaling pathway. Its high affinity and selective nature make it a potent modulator of AR activity. The experimental protocols outlined in this guide provide a framework for investigating its cellular effects in detail. Further research, particularly in determining its precise impact on cell viability across various prostate cancer cell lines and elucidating its full spectrum of downstream signaling effects, will be crucial for a complete understanding of its therapeutic potential.

References

The Influence of RU 59063 on Androgen Receptor-Mediated Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

RU 59063 is a non-steroidal compound recognized for its high-affinity binding to the androgen receptor (AR). Initially investigated as an antiandrogen, subsequent research has demonstrated its properties as a selective androgen receptor modulator (SARM) with dose-dependent agonist activity. This technical guide provides an in-depth overview of the effects of this compound on gene expression, with a focus on key androgen receptor target genes. The information presented herein is intended to support research and drug development efforts in fields such as oncology, particularly in the context of prostate cancer.

Core Concepts: Androgen Receptor Signaling

The androgen receptor is a ligand-activated transcription factor that plays a crucial role in normal male physiology and in the pathology of prostate cancer. Upon binding to androgens, such as dihydrotestosterone (DHT), the AR undergoes a conformational change, translocates to the nucleus, dimerizes, and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter and enhancer regions of target genes. This binding initiates the recruitment of co-regulators and the transcriptional machinery, leading to the modulation of gene expression.

This compound, acting as an AR agonist, mimics the action of endogenous androgens, thereby inducing the expression of AR-regulated genes. Understanding the specific gene expression signature modulated by this compound is critical for elucidating its mechanism of action and therapeutic potential.

Data Presentation: Effect of Androgen Receptor Agonists on Target Gene Expression

Table 1: Effect of R1881 on the Expression of AR Target Genes in LNCaP Cells

| Gene | Treatment | Fold Change (mRNA) | Citation |

| FKBP5 | 1 nM R1881 (24h) | > 10-fold increase | [1] |

| PMEPA1 | 1 nM R1881 (16h) | Concentration-dependent increase | [2] |

| NKX3.1 | 10 nM R1881 (hours) | Time-dependent increase | [3] |

Table 2: Effect of Dihydrotestosterone (DHT) on the Expression of AR Target Genes in LNCaP Cells

| Gene | Treatment | Fold Change (mRNA) | Citation |

| FKBP5 | 10 nM DHT (8h) | Significant increase | [4] |

| PMEPA1 | DHT | Androgen-induced expression | [3] |

| NKX3.1 | 10 nM DHT (8h) | Significant increase | [4] |

Mandatory Visualizations

Signaling Pathway

Caption: Androgen Receptor Signaling Pathway Activated by this compound.

Experimental Workflow

Caption: Experimental Workflow for Gene Expression Analysis.

Experimental Protocols

The following is a detailed methodology for a key experiment to determine the effect of this compound on the expression of AR target genes in LNCaP cells.

Objective: To quantify the change in mRNA expression of FKBP5, PMEPA1, and NKX3.1 in LNCaP cells following treatment with this compound.

Materials:

-

LNCaP human prostate cancer cell line

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Charcoal-stripped FBS (CS-FBS)

-

This compound

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

-

Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

-

qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)

-

Primers for FKBP5, PMEPA1, NKX3.1, and a reference gene (e.g., GAPDH, ACTB)

-

Real-time PCR instrument

Procedure:

-

Cell Culture and Plating:

-

Culture LNCaP cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.

-

For the experiment, seed LNCaP cells in 6-well plates at a density of 5 x 10^5 cells per well.

-

Allow cells to adhere and grow for 24 hours.

-

-

Androgen Deprivation:

-

After 24 hours, replace the growth medium with RPMI-1640 supplemented with 5% CS-FBS to deplete endogenous androgens.

-

Incubate the cells in androgen-deprived medium for 48 hours.

-

-

Treatment with this compound:

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the stock solution in RPMI-1640 with 5% CS-FBS to achieve the desired final concentrations (e.g., a dose-response range from 0.1 nM to 100 nM). A vehicle control containing the same final concentration of DMSO should also be prepared.

-

Remove the androgen-deprived medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.

-

Incubate the cells for a specified time course (e.g., 8, 24, and 48 hours).

-

-

RNA Extraction:

-

At each time point, wash the cells with PBS and then lyse the cells directly in the wells using the lysis buffer provided in the RNA extraction kit.

-

Isolate total RNA according to the manufacturer's protocol.

-

Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop).

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.

-

-

Quantitative Real-Time PCR (qRT-PCR):

-

Prepare the qRT-PCR reactions by mixing the cDNA template, forward and reverse primers for the target genes (FKBP5, PMEPA1, NKX3.1) and a reference gene, and the qPCR master mix.

-

Perform the qRT-PCR on a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Include no-template controls for each primer set to check for contamination.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene in each sample.

-

Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt = Ct_target - Ct_reference).

-

Calculate the change in expression relative to the vehicle control using the 2^-ΔΔCt method (ΔΔCt = ΔCt_treated - ΔCt_control).

-

Conclusion

This compound demonstrates clear androgen receptor agonist activity, leading to the induction of AR target genes. While specific quantitative data on its effects on FKBP5, PMEPA1, and NKX3.1 expression remain to be fully elucidated in publicly available literature, the provided experimental framework offers a robust methodology for such investigations. Further characterization of the gene expression profile modulated by this compound will be invaluable for understanding its therapeutic potential and advancing the development of novel androgen receptor-targeted therapies.

References

- 1. refine.bio [refine.bio]

- 2. Impact of Androgen Receptor Activity on Prostate-Specific Membrane Antigen Expression in Prostate Cancer Cells [mdpi.com]

- 3. Methylation of the PMEPA1 gene, a negative regulator of the androgen receptor in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Integration of Regulatory Networks by NKX3-1 Promotes Androgen-Dependent Prostate Cancer Survival - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Core Safety and Toxicity Profile of RU 59063

Disclaimer: Publicly available, detailed preclinical safety and toxicity data for RU 59063 is limited. This compound was primarily a research tool and a precursor for the development of other therapeutic agents. Consequently, comprehensive safety studies typically required for clinical drug development were likely not conducted or not published. This guide summarizes the available information and provides a general context based on its chemical class and mechanism of action.

Introduction

This compound is a non-steroidal selective androgen receptor modulator (SARM) first described in 1994.[1] It is characterized by its high affinity and selectivity for the androgen receptor (AR).[1] Initially investigated as a potential antiandrogen, subsequent research revealed that this compound possesses dose-dependent androgenic (agonist) activity, albeit with lower efficacy than dihydrotestosterone (DHT).[1] Its primary significance in the scientific literature stems from its role as a foundational chemical scaffold for the development of second-generation non-steroidal antiandrogens, most notably enzalutamide.[1]

Pharmacological Profile

This compound is an N-substituted arylthiohydantoin derivative.[2] Its key pharmacological characteristics are summarized in the table below.

| Parameter | Value | Species/System | Reference |

| Binding Affinity (Ki) | 2.2 nM | Human Androgen Receptor | [1] |

| Association Constant (Ka) | 5.4 nM | Human Androgen Receptor | [1] |

| Receptor Selectivity | >1,000-fold for AR over PR, ER, GR, and MR | Human Nuclear Receptors | [1] |

AR: Androgen Receptor, PR: Progesterone Receptor, ER: Estrogen Receptor, GR: Glucocorticoid Receptor, MR: Mineralocorticoid Receptor.

The high affinity of this compound for the androgen receptor is noteworthy, being approximately 8-fold higher than that of testosterone for the human AR and up to 100-fold greater than first-generation non-steroidal antiandrogens like flutamide and bicalutamide for the rat AR.[1]

Signaling Pathway

As a selective androgen receptor modulator, this compound directly interacts with the androgen receptor. The binding of an agonist to the AR initiates a conformational change in the receptor, leading to its translocation to the nucleus. In the nucleus, the ligand-receptor complex binds to androgen response elements (AREs) on the DNA, recruiting co-regulators and modulating the transcription of target genes.

Caption: Simplified signaling pathway of this compound as an androgen receptor agonist.

Safety and Toxicity Profile

There is a significant lack of specific, publicly available preclinical safety and toxicity data for this compound. The information available is largely qualitative or pertains to the broader class of selective androgen receptor modulators.

Acute and Chronic Toxicity

No studies detailing the acute (e.g., LD50) or chronic toxicity of this compound were identified in the public domain.

Genotoxicity

No specific genotoxicity studies for this compound have been published. However, a review on the genotoxicity of hormonal steroids suggests that androgens and anti-androgens are generally devoid of genotoxic activities in standard core battery tests.[3]

Carcinogenicity

There is no available data on the carcinogenic potential of this compound.

Reproductive and Developmental Toxicity

Specific studies on the reproductive and developmental toxicity of this compound are not publicly available. As an androgen receptor agonist, it could be anticipated to interfere with the endocrine system and potentially impact reproductive functions.

General Adverse Effects of SARMs

While not specific to this compound, research and clinical trials on other SARMs have noted potential adverse effects. These include dose-dependent suppression of endogenous testosterone and gonadotropins, and alterations in lipid profiles. In some cases of SARM misuse, liver damage has been reported.

Pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME)

Detailed pharmacokinetic studies on this compound are not available in the public literature. A study on a structurally related SARM, S-1, in rats showed rapid absorption, slow clearance, moderate distribution, and extensive metabolism.[4] It is plausible that this compound would exhibit some similar general characteristics, but specific parameters such as oral bioavailability, half-life, and metabolic pathways have not been published.

The workflow for a typical preclinical ADME study is outlined below.

Caption: General experimental workflow for preclinical ADME profiling of a compound.

Experimental Protocols

Due to the absence of published safety studies for this compound, specific experimental protocols cannot be provided. However, this section outlines the general methodologies that would be employed to assess the safety and toxicity of a compound like this compound.

In Vitro Cytotoxicity Assay

Objective: To determine the concentration of the test compound that induces cell death in vitro.

General Protocol (e.g., using an MTT assay):

-

Cell Culture: Plate a suitable cell line (e.g., a prostate cancer cell line like LNCaP or a liver cell line like HepG2) in a 96-well plate and incubate to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound and add them to the wells. Include a vehicle control and a positive control for cytotoxicity.

-

Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (the concentration at which 50% of cell growth is inhibited).

Ames Test (Bacterial Reverse Mutation Assay)

Objective: To assess the mutagenic potential of a compound.

General Protocol:

-

Strain Selection: Use several strains of Salmonella typhimurium and Escherichia coli with specific mutations that render them unable to synthesize an essential amino acid (e.g., histidine for Salmonella).

-

Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (e.g., S9 fraction from rat liver) to detect metabolites that may be mutagenic.

-

Exposure: Expose the bacterial strains to various concentrations of this compound on agar plates with a limited amount of the essential amino acid.

-

Incubation: Incubate the plates for several days.

-

Colony Counting: Count the number of revertant colonies (colonies that have undergone a reverse mutation and can now synthesize the essential amino acid).

-

Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Conclusion

This compound is a high-affinity selective androgen receptor modulator that has been instrumental as a lead compound in the development of clinically significant antiandrogens. However, a comprehensive and publicly available safety and toxicity profile for this compound itself is lacking. While general toxicities associated with the SARM class of compounds can be inferred, specific quantitative data and detailed experimental results for this compound are not available. Future research, should it be undertaken, would be necessary to fully characterize its safety profile.

References

- 1. RU-59063 - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Genotoxicity of hormonal steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PHARMACOKINETICS AND METABOLISM OF A SELECTIVE ANDROGEN RECEPTOR MODULATOR IN RATS: IMPLICATION OF MOLECULAR PROPERTIES AND INTENSIVE METABOLIC PROFILE TO INVESTIGATE IDEAL PHARMACOKINETIC CHARACTERISTICS OF A PROPANAMIDE IN PRECLINICAL STUDY - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for RU 59063 in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

RU 59063 is a nonsteroidal compound that acts as a high-affinity ligand for the androgen receptor (AR).[1] Initially investigated as a potent antiandrogen, subsequent research has revealed that it possesses dose-dependent androgenic activity, classifying it as a selective androgen receptor modulator (SARM).[1] Its high affinity and selectivity for the AR have made it a valuable research tool and a foundational scaffold for the development of second-generation nonsteroidal antiandrogens, such as enzalutamide.[1] These application notes provide a detailed guide for the use of this compound in preclinical animal models, with a focus on prostate cancer research.

Mechanism of Action